

Spectroscopic Profiling of Diethyl(hexyl)methylsilane: A Predictive Technical Guide

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Compound of Interest

Compound Name: Diethyl(hexyl)methylsilane

Cat. No.: B15465447

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Disclaimer: Publicly available, experimentally derived spectroscopic data for **Diethyl(hexyl)methylsilane** is limited. The data presented in this guide are predicted values based on the known spectroscopic characteristics of analogous alkylsilane compounds and general principles of spectroscopy. This document is intended to serve as a reference guide for researchers, scientists, and drug development professionals.

Introduction

Diethyl(hexyl)methylsilane is an organosilicon compound with potential applications in various fields, including materials science and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Diethyl(hexyl)methylsilane**. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Diethyl(hexyl)methylsilane**. These predictions are based on established trends and data from similar alkylsilane molecules.

Predicted ^1H NMR Data (CDCl_3 , 300 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 3.7	m	1H	Si-H
~0.88	t	3H	-CH ₂ -CH ₃ (Hexyl)
~0.5 - 0.6	q	4H	Si-(CH ₂ -CH ₃) ₂
~0.4 - 0.5	t	2H	Si-CH ₂ -(CH ₂) ₄ -CH ₃
~0.05	s	3H	Si-CH ₃
~1.2 - 1.4	m	8H	-(CH ₂) ₄ - (Hexyl)
~0.95	t	6H	Si-(CH ₂ -CH ₃) ₂

Predicted ^{13}C NMR Data (CDCl_3 , 75 MHz)

Chemical Shift (δ) ppm	Assignment
~34	Si-CH ₂ -CH ₂ -
~31	-CH ₂ -CH ₂ -CH ₃
~23	-CH ₂ -CH ₃ (Hexyl)
~22	Si-CH ₂ -CH ₂ -
~14	-CH ₂ -CH ₃ (Hexyl)
~8	Si-(CH ₂ -CH ₃) ₂
~7	Si-(CH ₂ -CH ₃) ₂
~-5	Si-CH ₃

Predicted IR Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955	Strong	C-H stretch (asymmetric, CH ₃)
~2925	Strong	C-H stretch (asymmetric, CH ₂)
~2870	Strong	C-H stretch (symmetric, CH ₃)
~2855	Strong	C-H stretch (symmetric, CH ₂)
~2120	Strong	Si-H stretch
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)
~1250	Strong	Si-CH ₃ symmetric deformation
~1010	Medium	Si-C stretch
~800	Strong	Si-C stretch

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
172	Low	[M] ⁺ (Molecular Ion)
143	Medium	[M - C ₂ H ₅] ⁺
115	High	[M - C ₆ H ₁₃] ⁺
87	High	[Si(C ₂ H ₅) ₂ H] ⁺
59	Very High	[Si(CH ₃)(C ₂ H ₅)] ⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like **Diethyl(hexyl)methylsilane**. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **Diethyl(hexyl)methylsilane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.^{[1][2]} Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.^[3]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID). For ^{13}C NMR, a proton-decoupled sequence is standard to simplify the spectrum.^[4]
- **Data Processing:** Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place a single drop of **Diethyl(hexyl)methylsilane** between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[5][6]}
- **Instrument Setup:** Place the salt plates in the sample holder of the IR spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

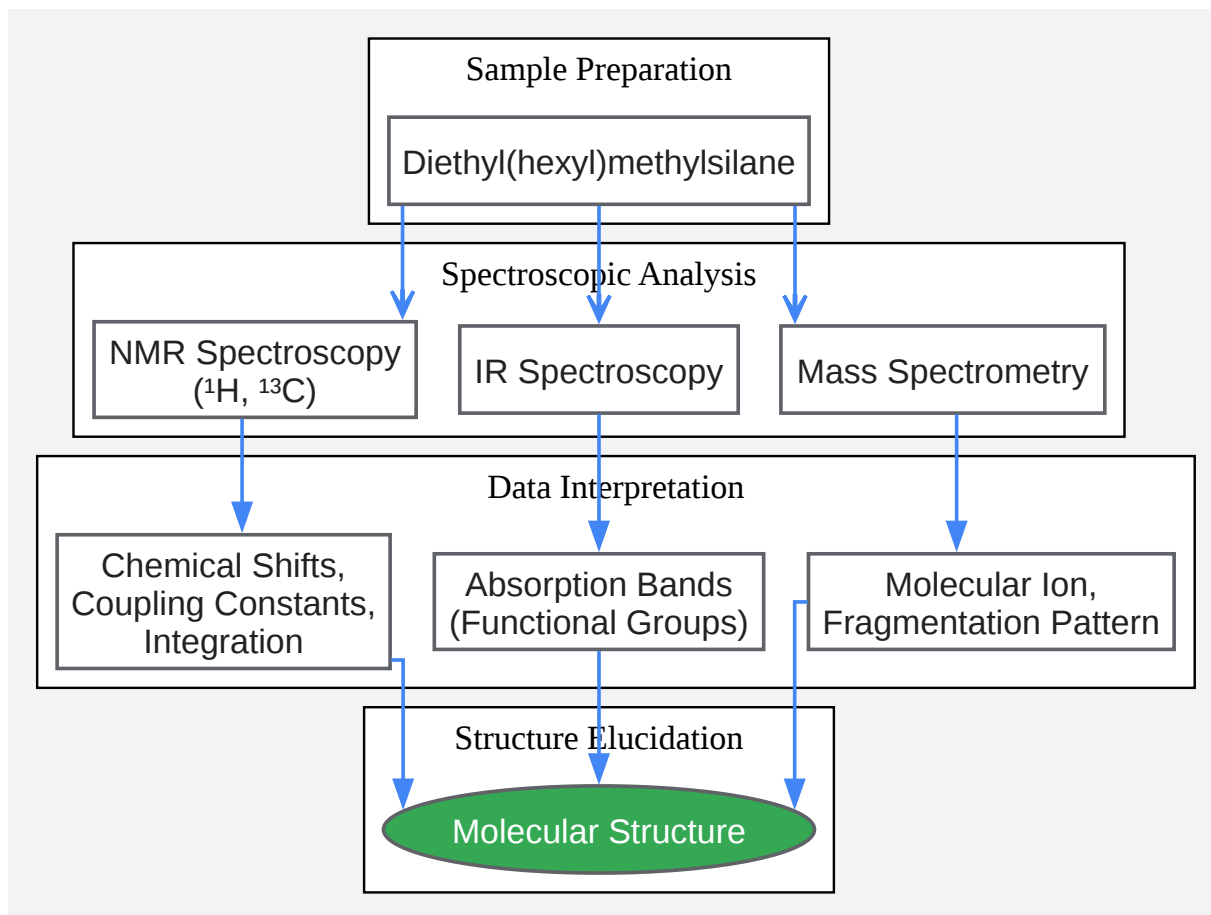
Mass Spectrometry (MS)

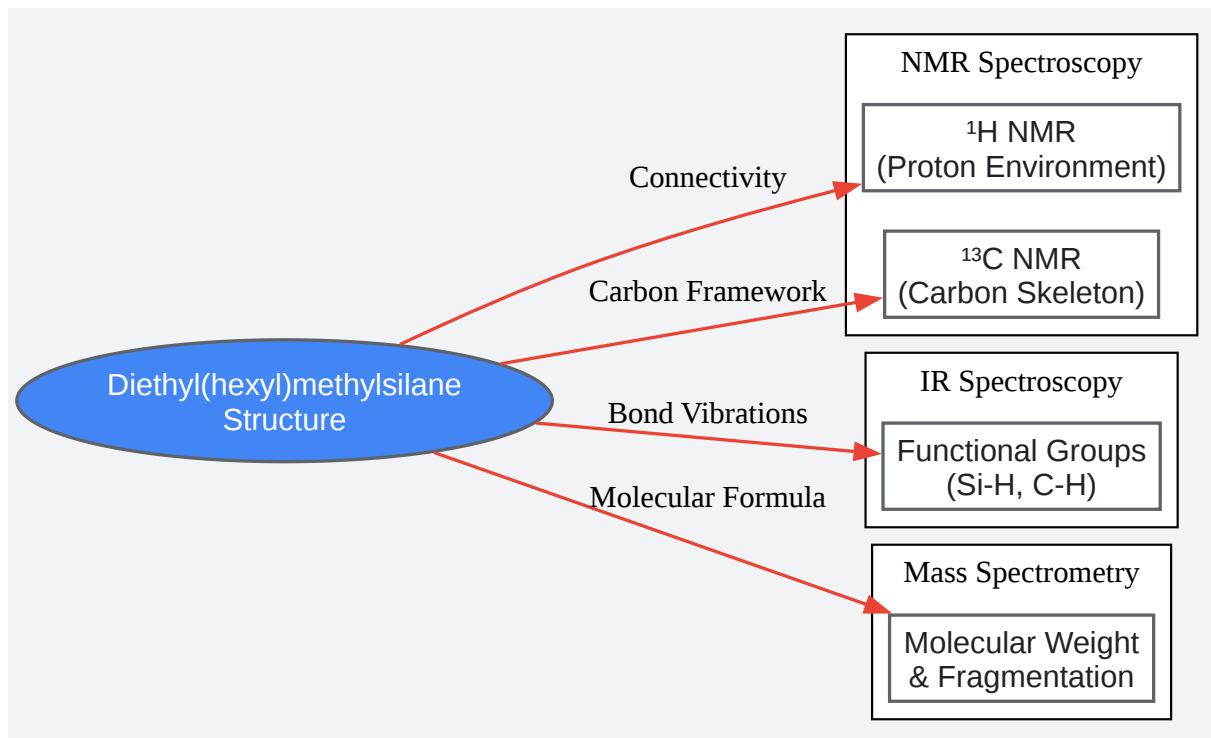
- **Sample Introduction:** For a volatile liquid like **Diethyl(hexyl)methylsilane**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.

- **Ionization:** In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[7]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of a molecule like **Diethyl(hexyl)methylsilane**.





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